Sertraline hydrochloride, cis-(-)-

Descripción general

Descripción

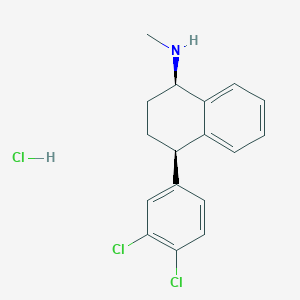

Chemical and Pharmacological Profile Sertraline hydrochloride, chemically designated as (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride, is a selective serotonin reuptake inhibitor (SSRI) and the active enantiomer of the racemic mixture . Its molecular formula is C₁₇H₁₇Cl₂N·HCl, with a molecular weight of 342.69 g/mol. It is a white crystalline powder, slightly soluble in water and isopropyl alcohol, and sparingly soluble in ethanol .

Mechanism of Action As an SSRI, sertraline selectively inhibits the reuptake of serotonin (5-HT) at presynaptic neuronal membranes, enhancing serotonergic neurotransmission. Preclinical studies demonstrate that chronic administration downregulates β-adrenoceptors, a hallmark of antidepressant efficacy . Unlike tricyclic antidepressants (TCAs), sertraline lacks significant affinity for histaminergic, cholinergic, or adrenergic receptors, minimizing anticholinergic, sedative, and cardiotoxic side effects .

Primary Indications Approved for major depressive disorder (MDD), obsessive-compulsive disorder (OCD), and panic disorder, sertraline is a first-line antidepressant due to its favorable tolerability profile .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of sertraline hydrochloride involves several steps, including the stereoselective reduction of ketones and imines under kinetic and thermodynamic control, using diastereoselective or enantioselective catalysts and reagents . One common method involves the hydrogenation of Schiff’s base using palladium on carbon catalyst in the presence of hydrogen gas . Another method employs the enzymatic oxidation using laccase from Trametes versicolor with either TEMPO or AZADO as mediators .

Industrial Production Methods

For industrial production, the simulated moving bed (SMB) technology is often used due to its cost-effectiveness . This method allows for the continuous separation of enantiomers, which is crucial for producing the therapeutically active form of sertraline.

Análisis De Reacciones Químicas

Key Reaction Pathway:

-

Imine Formation

-

Catalytic Hydrogenation

-

Hydrochloride Precipitation

Resolution of (±)-Sertraline Hydrochloride to cis-(+)-Enantiomer

Optical resolution employs mandelic acid to isolate the active cis-(+)-enantiomer:

Polymorph-Specific Crystallization of cis-(+)-Sertraline Hydrochloride

Form II polymorph is prioritized for pharmaceutical use due to stability and bioavailability:

Reaction for Polymorph II:

-

Solvent System : Acetonitrile (preferred) or propionitrile .

-

HCl Gas Treatment :

-

Crystallization : Rapid precipitation without gel formation .

Characterization Data (Form II):

| Property | Method | Peaks/Observations |

|---|---|---|

| IR | KBr pellet | 822, 1012, 1032, 1133, 1590 cm⁻¹ |

| XRD | — | Distinctive diffraction pattern . |

| DSC | — | Melting endotherm at 243–245°C . |

Comparative Analysis of Hydrochloride Formation Methods

| Method | Solvent | Catalyst/Additive | Polymorph | Yield |

|---|---|---|---|---|

| HCl Gas in Acetonitrile | Acetonitrile | None | Form II | 305g |

| Recrystallization | Ethanol/IPA | — | Form V/N | Variable |

Stability and Byproduct Mitigation

-

Byproducts : Trans isomer (≤8%) and tetralone (≤5%) are minimized via controlled hydrogenation conditions .

-

Thermal Stability : Form II remains stable up to 60°C under vacuum drying .

This synthesis and resolution framework ensures high enantiomeric purity (>99% cis-(+)-isomer) and reproducible polymorphic form II, critical for therapeutic consistency .

Aplicaciones Científicas De Investigación

Major Depressive Disorder (MDD)

Sertraline has demonstrated efficacy in treating MDD through multiple clinical trials. A pivotal study showed that patients receiving sertraline experienced a significant reduction in depressive symptoms compared to those on placebo, with a notable improvement in Clinical Global Impression (CGI) scores .

Anxiety Disorders

Sertraline is also effective for anxiety disorders, including Generalized Anxiety Disorder (GAD) and Social Anxiety Disorder (SAD). In a study involving patients with GAD, sertraline treatment resulted in a substantial decrease in anxiety levels as measured by standardized scales .

Post-Traumatic Stress Disorder (PTSD)

The effectiveness of sertraline for PTSD has been validated through multicenter studies. Patients treated with sertraline showed lower relapse rates during follow-up compared to those receiving placebo, indicating its potential for long-term management of PTSD symptoms .

Premenstrual Dysphoric Disorder (PMDD)

Clinical trials have established sertraline's efficacy in alleviating symptoms of PMDD. In one study, patients reported significant improvements in mood and physical symptoms when treated with sertraline throughout their menstrual cycles .

Pharmacological Insights

Sertraline functions by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels available to bind to postsynaptic receptors. This mechanism underlies its antidepressant and anxiolytic effects.

Case Study: Sertraline Overdose and Diabetes Insipidus

A unique case involved a 17-year-old female who developed diabetes insipidus following an overdose of sertraline hydrochloride. This incident highlights potential adverse effects associated with excessive dosages and underscores the importance of monitoring patients on SSRIs for unusual side effects .

| Parameter | Details |

|---|---|

| Patient Age | 17 years |

| Dosage | 1000 mg (20 tablets of 50 mg each) |

| Condition Post-Overdose | Diabetes Insipidus |

| Treatment Outcome | Symptoms relieved with pituitrin |

Mecanismo De Acción

Sertraline hydrochloride exerts its effects by inhibiting the central nervous system (CNS) neuronal uptake of serotonin (5-HT) . This inhibition increases the availability of serotonin in the synaptic cleft, enhancing serotonergic activity. The reuptake of norepinephrine and dopamine is largely unaffected by sertraline . The primary molecular target is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft .

Comparación Con Compuestos Similares

Pharmacological and Clinical Efficacy

Table 1: Comparative Pharmacological Profiles of Sertraline, TCAs, and Other SSRIs

| Parameter | Sertraline (SSRI) | Amitriptyline (TCA) | Fluoxetine (SSRI) | Paroxetine (SSRI) |

|---|---|---|---|---|

| Primary Target | Serotonin reuptake | NE/5-HT reuptake | Serotonin reuptake | Serotonin reuptake |

| Receptor Affinity | Minimal anticholinergic | High anticholinergic | Minimal anticholinergic | Minimal anticholinergic |

| Cardiotoxicity | Low | High (QT prolongation) | Low | Low |

| Sedation | Low | High | Low | Moderate |

| Half-life (hours) | 26 | 21–54 | 48–72 | 21 |

| Key Side Effects | GI disturbances | Dry mouth, constipation | Insomnia, agitation | Sexual dysfunction |

Sources :

Key Findings :

- Efficacy : Sertraline demonstrates equivalent efficacy to TCAs (e.g., amitriptyline) in depression treatment but with superior tolerability .

- Side Effects : Unlike TCAs, sertraline avoids weight gain, seizures, and hypotension. Gastrointestinal disturbances (nausea, diarrhea) are its most common adverse effects .

Anticancer Activity: Comparative In Vitro Studies

Table 2: Antiproliferative Effects of SSRIs on Breast Cancer Cells

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Apoptosis Induction |

|---|---|---|---|---|

| Sertraline hydrochloride | HER2+ AU565 | 7–28 | Caspase-3/7 activation, G2/M phase arrest | Yes (dose-dependent) |

| Fluoxetine hydrochloride | HER2+ AU565 | >50 | Caspase-3/7 suppression | Partial |

| Paroxetine hydrochloride | HER2+ AU565 | >50 | Not studied | No |

Sources :

Key Findings :

- Sertraline induces dose-dependent apoptosis in HER2+ breast cancer cells at 7–28 µM, activating caspases and causing DNA fragmentation. At higher concentrations (28 µM), necrosis predominates .

- Fluoxetine suppresses caspase-3/7 activity but requires higher concentrations (>50 µM) for cytotoxicity .

- Paroxetine shows negligible antiproliferative effects in this model .

Enantiomeric Specificity and Chirality

Sertraline’s cis-(1S,4S) configuration is critical for its pharmacological activity. Chiral separation studies using cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) and HPLC confirm that the cis-(-)-enantiomer exhibits superior serotonin reuptake inhibition compared to trans isomers . In contrast, racemic mixtures or other enantiomers (e.g., (1R,4R)) show reduced potency .

Drug Repurposing Potential

Sertraline’s structural similarity to TCTP inhibitors positions it as a candidate for cancer therapy. In liver organoid models, sertraline is classified as a strong phospholipidosis (PL)-inducing agent, surpassing amiodarone (moderate) and amikacin (weak) . This property correlates with lysosomal dysfunction, a mechanism exploited in certain chemotherapeutic regimens .

Actividad Biológica

Sertraline hydrochloride, commonly referred to as sertraline, is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of major depressive disorder (MDD), anxiety disorders, and obsessive-compulsive disorder (OCD). The biological activity of sertraline is multifaceted, involving its pharmacokinetics, metabolism, receptor interactions, and therapeutic effects.

Pharmacokinetics

Sertraline is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system. The main active metabolite is N-desmethylsertraline, which exhibits significantly lower pharmacological activity compared to sertraline itself. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Half-life | 22-36 hours |

| Cmax | 34.5 ± 8.6 ng/mL |

| AUC0-72 | 926 ± 274 ng·h/mL |

| Time to Peak Concentration (tmax) | 4.7 hours (median) |

These values indicate that sertraline reaches peak plasma concentrations approximately 4-8 hours after administration and has a terminal elimination half-life of about 26 hours .

Sertraline selectively inhibits the reuptake of serotonin at the presynaptic neuronal membrane, which increases serotonergic activity in the central nervous system (CNS). This mechanism is crucial for its antidepressant effects. Additionally, sertraline has been observed to down-regulate norepinephrine receptors in animal studies, a common characteristic among effective antidepressants .

Receptor Interactions

While sertraline primarily targets serotonin transporters, it also exhibits some activity at other receptor sites:

- Sigma Receptors : Sertraline binds with higher affinity to sigma-1 receptors compared to sigma-2 receptors.

- Norepinephrine Transporters : It shows weak inhibitory effects on norepinephrine and dopamine uptake.

- Monoamine Oxidase : Sertraline does not inhibit this enzyme, differentiating it from some other antidepressants .

Biological Activities Beyond Antidepressant Effects

Recent studies have highlighted sertraline's potential antibacterial and antifungal properties. For instance, sertraline has demonstrated significant intrinsic antibacterial activity against strains such as Staphylococcus aureus and has been shown to enhance the effectiveness of traditional antibiotics . This broadens the scope of sertraline's biological activity beyond its conventional use as an antidepressant.

Case Studies and Research Findings

- Case Study on Efficacy in MDD : A clinical trial involving adults with MDD showed that sertraline significantly improved depressive symptoms compared to placebo after 12 weeks of treatment. The study reported a response rate of approximately 60% in patients receiving sertraline .

- Pharmacogenomics : Variability in drug metabolism due to genetic factors can influence sertraline's efficacy and safety. For example, polymorphisms in the CYP2C19 gene can lead to poor metabolism of sertraline, necessitating dosage adjustments for affected individuals .

- Adverse Effects : Common adverse effects reported include gastrointestinal disturbances and sexual dysfunction. However, serious adverse events are rare when used at recommended doses .

Q & A

Q. What validated chromatographic methods are recommended for quantifying cis-(-)-sertraline hydrochloride and its impurities in bulk formulations?

Basic Research Focus

The United States Pharmacopeia (USP) outlines a reversed-phase HPLC method with UV detection at 235 nm for quantifying cis-(-)-sertraline hydrochloride and related impurities. The mobile phase consists of methanol and 0.1% phosphoric acid (1:1), with a C18 column (4.6 mm × 625 cm, 5 µm packing). System suitability requires a resolution ≥2.8 between sertraline and its (R,R)-enantiomer, and ≤2.0% RSD for replicate injections . For impurity profiling, relative retention times (RRT) and limits are specified for dichlorophenyl derivatives (e.g., 3,4-dichlorophenyl sertraline hydrochloride, RRT 1.64, NMT 0.1%) .

Q. How can researchers resolve enantiomeric impurities of sertraline hydrochloride during synthesis?

Advanced Research Focus

Enantiomeric separation of cis-(-)-sertraline hydrochloride from its (R,R)-isomer requires chiral chromatography. The USP method employs a column with 5 µm packing and a mobile phase optimized for baseline resolution (R ≥2.8). Adjusting column temperature (25–30°C) and flow rate (0.7–1.0 mL/min) improves separation efficiency. Quantification uses a standard curve from 0.05–0.5 mg/mL, with peak area ratios corrected for molecular weight differences between free base and hydrochloride forms .

Q. What methodologies are available for analyzing synthesis-related impurities in cis-(-)-sertraline hydrochloride?

Basic Research Focus

Impurity profiling can be achieved using HPLC with a system suitability solution containing sertraline and its related compound A (e.g., 2,3-dichlorophenyl derivative). The method requires ≤0.15% for major impurities, calculated via the formula:

\text{% Impurity} = 100 \times \frac{C_S}{C_T} \times \frac{r_T}{r_S}

where , are standard and test solution concentrations, and , are peak responses . For advanced impurity identification, reference standards such as Sertraline Hydrochloride Impurity E (EP) (CAS 611-71-2) are recommended .

Q. How can cyclodextrin-modified MEKC (CD-MEKC) be optimized for separating cis-(-)-sertraline hydrochloride from synthesis byproducts?

Advanced Research Focus

CD-MEKC employs β-cyclodextrin (10 mM) in a borate buffer (pH 9.2) with sodium dodecyl sulfate (SDS) as a micellar phase. Optimization involves varying SDS concentration (25–75 mM) and voltage (15–25 kV) to resolve sertraline from structurally similar byproducts (e.g., 4-chlorophenyl derivatives). Validation parameters include linearity (R² ≥0.995), precision (RSD ≤5%), and LOQ ≤0.1 µg/mL .

Q. What cross-validation strategies are recommended when comparing potentiometric sensors to chromatographic methods for sertraline quantification?

Advanced Research Focus

Cross-validation requires parallel analysis of tablet formulations and biological fluids using both methods. For example, a molecularly imprinted polymer (MIP)-based potentiometric sensor demonstrated 98–102% recovery vs. HPLC, with statistical equivalence confirmed via paired t-tests (p >0.05). Discrepancies in spiked plasma samples may arise from matrix effects, necessitating standard addition calibration .

Q. How can supercritical CO₂ be utilized to enhance the solubility of cis-(-)-sertraline hydrochloride for nanoparticle formulation?

Advanced Research Focus

Supercritical CO₂ anti-solvent (SAS) precipitation at 45°C and 150 bar produces sertraline nanoparticles (50–200 nm). Menthol (5% w/w) as a co-solvent increases solubility by 30% via hydrogen bonding. Particle size distribution is validated using dynamic light scattering (DLS), with dissolution profiles compared to bulk API using USP Apparatus II (pH 6.8 buffer, 50 rpm) .

Q. What challenges arise in quantifying N-desmethylsertraline in pharmacokinetic studies, and how are they addressed?

Basic Research Focus

N-desmethylsertraline, the active metabolite, requires LC-MS/MS for trace quantification in plasma. A validated method uses a C8 column, 0.1% formic acid/acetonitrile gradient, and deuterated internal standards (e.g., sertraline-d3). Challenges include ion suppression from plasma proteins, mitigated by protein precipitation with acetonitrile (1:3 v/v) .

Q. How should researchers handle data contradictions between in vitro and in vivo assays for sertraline’s phototoxicity potential?

Advanced Research Focus

Photoallergic dermatitis risk assessment combines in vitro 3T3 Neutral Red Uptake (NRU) assays (OECD 432) and in vivo murine local lymph node assays (LLNA). Discrepancies arise due to sertraline’s UV instability, requiring dark controls and metabolite profiling (e.g., 4-chlorophenyl degradation products) to clarify mechanisms .

Propiedades

IUPAC Name |

(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFQGGGGFNSJKA-JSUROZADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79645-15-1 | |

| Record name | Sertraline hydrochloride, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079645151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SERTRALINE HYDROCHLORIDE, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0905KBO3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.